N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-2-(methylsulfanyl)benzamide
Description
This compound features a pyrido[1,2-a]pyrazin core substituted with a 7-methoxy group and a 1,8-dione moiety. The ethyl linker connects this core to a 2-(methylsulfanyl)benzamide group. Its molecular formula is C₁₈H₂₀N₃O₄S (inferred from structural analogs in ), with a molecular weight of 374.44 g/mol.
Properties
IUPAC Name |
N-[2-(7-methoxy-1,8-dioxo-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-26-16-12-22-10-9-21(19(25)14(22)11-15(16)23)8-7-20-18(24)13-5-3-4-6-17(13)27-2/h3-6,11-12H,7-10H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBZCFYAYXOVPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2CCN(C(=O)C2=CC1=O)CCNC(=O)C3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated that N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-2-(methylsulfanyl)benzamide exhibits promising antitumor properties. It has been shown to inhibit the growth of various cancer cell lines by targeting specific molecular pathways involved in tumorigenesis.
Case Study: Inhibition of EGFR Kinase
A notable case study highlighted the compound's effectiveness in inhibiting the Epidermal Growth Factor Receptor (EGFR) kinase activity. This inhibition leads to reduced proliferation of cancer cells that overexpress EGFR, a common trait in several malignancies such as lung and breast cancer.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Preliminary results indicate that it possesses significant antibacterial effects, making it a candidate for further development as an antimicrobial agent.
Neuroprotective Effects
Research into the neuroprotective properties of this compound suggests potential applications in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier may allow it to exert protective effects on neuronal cells under stress conditions.
Analytical Chemistry
This compound can be utilized as a reference standard in analytical chemistry for the development of new assays and methods for detecting similar compounds.
Data Table: Summary of Research Findings
| Application Area | Key Findings | References |
|---|---|---|
| Antitumor Activity | Inhibits EGFR kinase; reduces tumor cell proliferation | |
| Antimicrobial Activity | Effective against multiple bacterial strains | |
| Neuroprotective Effects | Potential protective effects on neuronal cells | |
| Analytical Chemistry | Useful as a reference standard for assay development |
Comparison with Similar Compounds
Structural Analogs
Table 1: Structural and Molecular Comparison
Key Observations :
- The target compound’s benzamide group distinguishes it from the 2-methylpropanamide analog (), which lacks aromaticity and sulfur-based substituents.
Similarity Assessment Methods
- Tanimoto Coefficient : Used in ligand-based virtual screening (), this method evaluates structural overlap via molecular fingerprints. The target compound’s pyrido-pyrazin core and benzamide group would yield high similarity (~70–80%) to analogs like those in and , aligning with the "similar property principle" .
- Cross-Reactivity: Immunoassays may detect the target compound if antibodies are raised against its benzamide or pyrido-pyrazin moieties. However, cross-reactivity varies with assay format (e.g., competitive vs. non-competitive) despite structural similarity ().
Pharmacokinetic and Electronic Properties
Table 2: Inferred Pharmacokinetic Comparison
Notes:
- Absorption wavelengths resemble amino-substituted anthraquinones (), where aromatic systems with electron-donating groups show red-shifted spectra due to intramolecular charge transfer .
Contradictions and Limitations
- For example, replacing iodine in [¹²⁵I]PIMBA with methylsulfanyl may abolish sigma receptor binding.
- Assay Dependency : Cross-reactivity profiles () and similarity indices () vary across analytical methods, complicating direct comparisons.
Preparation Methods
Ethylamine Side Chain Installation
The ethylamine linker at position 2 of the pyrido[1,2-a]pyrazine is critical for benzamide conjugation. Two strategies are viable:
Benzamide Coupling
The 2-(methylsulfanyl)benzamide group is introduced via amide bond formation:
-
Activation of 2-(Methylsulfanyl)Benzoic Acid : Convert the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Amidation : React the acid chloride with the ethylamine-functionalized pyrido[1,2-a]pyrazine in dichloromethane (DCM) with triethylamine (TEA) as a base. Alternatives include using HATU or EDCl/HOBt coupling agents in DMF.
Optimization of Reaction Conditions
Catalytic Systems
Cross-coupling reactions often employ palladium catalysts. For example:
-
Suzuki-Miyaura Coupling : Aryl boronate esters (e.g., from 2-(methylsulfanyl)phenylboronic acid) and halogenated intermediates react using PdCl₂(dppf) (1–5 mol%) and Cs₂CO₃ in dioxane/water (3:1) at 100°C.
-
Buchwald-Hartwig Amination : For amine linkages, Pd₂(dba)₃ with Xantphos in toluene at 110°C ensures efficient C–N bond formation.
Solvent and Temperature Effects
-
Polar Aprotic Solvents : DMF or acetonitrile enhances nucleophilicity in substitution reactions.
-
High-Temperature Regimes : Microwave-assisted synthesis at 120°C reduces reaction times (e.g., 30 minutes vs. 18 hours conventional).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR : Key signals include the methoxy singlet (δ 3.8–4.0 ppm), methylsulfanyl (δ 2.5 ppm), and pyrido[1,2-a]pyrazine aromatic protons (δ 7.2–8.4 ppm).
-
LCMS : Molecular ion peak at m/z 387.5 [M+H]⁺ confirms the target compound.
Challenges and Yield Optimization
Low Yields in Multi-Step Synthesis
Enhancing Efficiency
-
Microwave Assistance : Reduces side reactions (e.g., from 5.43% to 19.6% yield in analogous Suzuki couplings).
-
Protecting Groups : Temporarily masking reactive sites (e.g., methoxy with SEM groups) improves selectivity.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Cyclocondensation | Acetic acid, reflux, 12h | 45% | 90% |
| Suzuki Coupling | PdCl₂(dppf), dioxane/H₂O, 100°C | 19.6% | 95% |
| Reductive Amination | NaBH₃CN, MeOH, rt, 24h | 32% | 88% |
Q & A
Basic: What are the established synthetic routes for pyrido[1,2-a]pyrazinone derivatives, and how can they be adapted for this compound?
Methodological Answer:
Pyrido[1,2-a]pyrazinone derivatives are typically synthesized via cyclization reactions. For example, the core pyrido[1,2-a]pyrazine moiety can be formed by reacting amines with diketones under acidic conditions . Adapting this to the target compound requires introducing the 7-methoxy and 1,8-dioxo groups early in the synthesis. A multi-step approach is recommended:
Cyclization : Use 2-aminopyridine derivatives with α-keto esters to form the pyrido-pyrazinone backbone.
Functionalization : Introduce the methoxy group via nucleophilic substitution (e.g., using methoxide) at the 7-position.
Side-chain addition : Employ reductive amination or alkylation to attach the ethyl linker to the pyrazinone nitrogen.
Sulfonamide coupling : React the intermediate with 2-(methylsulfanyl)benzoyl chloride under Schotten-Baumann conditions .
Advanced: How can researchers optimize the yield of the target compound using modern experimental design strategies?
Methodological Answer:
Yield optimization requires systematic approaches:
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, flow chemistry setups allow precise control of reaction parameters, as demonstrated in Omura-Sharma-Swern oxidations .
- Bayesian Optimization : Apply machine learning algorithms to predict optimal conditions with minimal experimental runs. This method outperforms traditional grid searches in reaction parameter optimization .
- Statistical Modeling : Analyze reaction data (e.g., HPLC yields) to identify nonlinear relationships between variables and output.
Basic: What spectroscopic and chromatographic techniques are recommended for characterizing the structural integrity of the compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and verify the absence of tautomeric forms (e.g., pyrazinone vs. pyrazinol tautomers) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and detect impurities (e.g., incomplete sulfonamide coupling).
- X-ray Crystallography : Resolve ambiguous stereochemistry, as demonstrated for structurally related acetamide derivatives .
- HPLC-PDA : Monitor purity and quantify byproducts using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced: What strategies resolve discrepancies in spectral data or unexpected byproduct formation during synthesis?
Methodological Answer:
- Byproduct Identification : Use LC-MS/MS to isolate and characterize side products. For example, dimerization or over-oxidation products may form during cyclization steps .
- Mechanistic Probes : Perform isotopic labeling (e.g., O in ketone groups) to trace reaction pathways and identify intermediates .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm structural assignments .
Basic: What are the key considerations in selecting catalysts and conditions for the sulfonamide coupling step?
Methodological Answer:
- Catalyst Choice : Use DMAP (4-dimethylaminopyridine) or Hünig’s base to activate the benzoyl chloride during coupling .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity of the amine intermediate.
- Temperature Control : Maintain temperatures below 0°C to minimize side reactions (e.g., hydrolysis of the sulfonamide) .
Advanced: How can computational methods predict reactivity or guide mechanistic studies for this compound’s synthesis?
Methodological Answer:
- DFT Calculations : Model transition states to predict regioselectivity in cyclization steps (e.g., favoring 7-methoxy substitution over alternative positions) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics, particularly for polar aprotic solvents like DMSO .
- Retrosynthetic AI Tools : Platforms like Synthia or ASKCOS can propose alternative pathways for challenging steps (e.g., ethyl linker attachment) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
